Neocembrene

説明

特性

IUPAC Name |

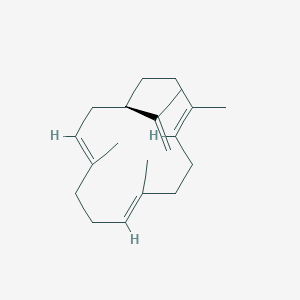

(1E,5E,9E,12R)-1,5,9-trimethyl-12-prop-1-en-2-ylcyclotetradeca-1,5,9-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,20H,1,6-7,9-10,13-15H2,2-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSPQDDPRITBAM-KPGNMOGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31570-39-5 | |

| Record name | (-)-Cembrene A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocembrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOCEMBRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WGK4P4230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Plant Sources and Extraction Protocols

Neocembrene occurs naturally in select plant species, albeit in low concentrations. For instance, Garcinia paucinervis and Commiphora mukul have been identified as sources, with extraction yields typically below 0.1% by dry weight. The process involves solvent extraction using nonpolar solvents such as hexane or dichloromethane, followed by chromatographic purification. A representative protocol is outlined below:

-

Plant Material Preparation : Fresh stems or leaves are dried and ground into a fine powder.

-

Soxhlet Extraction : The powder is subjected to hexane extraction for 48 hours, yielding a crude extract.

-

Column Chromatography : Silica gel chromatography with a gradient of ethyl acetate in hexane (0–5%) isolates this compound-rich fractions.

-

Final Purification : Preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) achieves >95% purity.

Despite its straightforward nature, this method is limited by low yields and seasonal variability in plant metabolite production.

Biosynthetic Gene Clusters in Euphorbiaceae

Recent advances in plant genomics have revealed conserved gene clusters responsible for diterpenoid biosynthesis in Euphorbiaceae species. In Ricinus communis (castor bean), a gene cluster encoding casbene synthase and cytochrome P450 enzymes (CYP726A subfamily) has been characterized. These enzymes catalyze the oxidation of casbene, a precursor to macrocyclic diterpenes like this compound. Key findings include:

-

CYP726A14, CYP726A17, and CYP726A18 : These P450s catalyze 5-oxidation of casbene, a critical step in this compound biosynthesis.

-

Gene Expression Patterns : Quantitative PCR analysis showed highest transcript levels in roots, suggesting tissue-specific diterpenoid production.

This biosynthetic machinery offers a foundation for metabolic engineering in heterologous hosts, though challenges in pathway elucidation remain.

Biotechnological Production Strategies

Heterologous Expression in Nicotiana benthamiana

The transient expression system in N. benthamiana has been employed to reconstitute this compound biosynthesis. In one study, coexpression of Ricinus communis this compound synthase (NCS) with CYP726A15 in N. benthamiana leaves yielded oxidized this compound derivatives. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Host Plant | Nicotiana benthamiana |

| Expression Vectors | pEAQ-HT (NCS) and pCAMBIA (CYP726A15) |

| Infiltration Method | Agrobacterium tumefaciens strain GV3101 |

| Extraction Solvent | Chloroform |

| Yield | 0.8–1.2 mg/g fresh weight |

This approach demonstrates the feasibility of plant-based bioproduction, though scalability and enzyme specificity require optimization.

Microbial Metabolic Engineering

Saccharomyces cerevisiae and Escherichia coli have been engineered to produce diterpene precursors, but this compound synthesis remains unreported. Lessons from casbene production suggest:

-

Casbene Synthase Optimization : Codon-optimized NCS expressed in E. coli BL21(DE3) with a terpene-overproduction chassis (e.g., pETDuet-1_MevT) could enable precursor synthesis.

-

Cytochrome P450 Compatibility : Coexpression with CYP726A enzymes necessitates eukaryotic systems (e.g., S. cerevisiae) for proper folding and post-translational modification.

Chemical Synthesis Routes

Oxy-Cope Rearrangement as a Key Step

The oxy-Cope rearrangement, a-sigmatropic shift, has been leveraged in the synthesis of macrocyclic diterpenes. In a seminal application, Evans and Golob demonstrated that base-mediated anionic oxy-Cope rearrangements proceed with rate accelerations of –, enabling efficient ring formation. A representative synthesis is outlined below:

Step 1: Preparation of 1,5-Dien-3-ol Precursor

Starting from (+)-limonene, allylic oxidation with selenium dioxide yields a dienol intermediate.

Step 2: Oxy-Cope Rearrangement

Treatment with potassium hydride in tetrahydrofuran (THF) at –78°C induces rearrangement to a γ,δ-unsaturated carbonyl compound.

Step 3: Macrocyclization

Intramolecular aldol condensation under high-dilution conditions forms the 14-membered ring.

Step 4: Functionalization

Selective hydrogenation and oxidation install the three endocyclic double bonds.

Tandem Oxy-Cope–Claisen–Ene Reactions

Microwave-assisted tandem reactions have streamlined this compound synthesis. For example, a substrate analogous to compound 9 (Scheme 2 in) undergoes:

-

Oxy-Cope Rearrangement : Forms a 10-membered enol intermediate.

-

Claisen Rearrangement : Generates a γ,δ-unsaturated ketone.

-

Ene Reaction : Yields a decalin framework en route to this compound.

This method achieved 90% yield under microwave irradiation (210°C, 1 h).

Purification and Characterization

Distillation and Chromatography

Post-synthesis purification follows rigorous protocols:

化学反応の分析

Types of Reactions

Neocembrene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

Oxidation: 5-keto-neocembrene.

Reduction: Octahydrocembrene.

科学的研究の応用

Chemical Applications

Model Compound for Diterpene Research

Neocembrene serves as a crucial model compound for studying the biosynthesis and chemical properties of diterpenes. Its structure allows researchers to investigate the mechanisms of diterpene synthesis and their subsequent transformations in biological systems. This compound's role in elucidating the biosynthetic pathways of similar compounds is significant, as it provides insights into the chemical diversity found within natural products.

Biological Applications

Pheromone in Termites

this compound is primarily recognized for its function as a trail-following pheromone in termites, specifically within the genus Prorhinotermes. Research indicates that it is a major component of the pheromone system used by these insects to communicate and navigate. For instance, studies have shown that worker termites exhibit heightened sensitivity to this compound, which is essential for their foraging behavior and social interactions within colonies .

Case Study: Sensory Reception in Termites

A recent study identified the specific olfactory receptor (PsimOR14) that responds to this compound in Prorhinotermes simplex. Electrophysiological experiments demonstrated that this receptor has a high sensitivity to this compound, significantly influencing termite behavior. The research highlighted that workers have a higher expression of this receptor compared to soldiers, suggesting a caste-specific adaptation in pheromone detection .

Medical Applications

Precursor for Bioactive Compounds

While this compound itself is not widely used directly in medical applications, its structural characteristics are pivotal in the development of other bioactive diterpenoids with potential pharmacological activities. The study of this compound's derivatives may lead to new therapeutic agents due to their biological activities, including antimicrobial and anti-inflammatory properties .

Industrial Applications

Pest Control

In agriculture, this compound is utilized in the production of synthetic pheromones for pest control. Its effectiveness as a trail-following pheromone makes it valuable for developing pest management strategies that exploit insect communication systems. This application not only helps in controlling pest populations but also reduces reliance on chemical pesticides, promoting more sustainable agricultural practices .

Comparative Analysis of this compound and Related Compounds

| Compound | Structure Type | Biological Role | Sensitivity Level |

|---|---|---|---|

| This compound | Monocyclic Diterpene | Trail-following pheromone in termites | High |

| Cembrene C | Monocyclic Diterpene | Similar pheromone activity | Moderate |

| Dodecatrienol | Terpene | Trail-following pheromone | Low |

作用機序

Neocembrene exerts its effects primarily through its role as a pheromone. In termites, it acts as a trail-following pheromone, guiding the movement and behavior of worker termites . The molecular targets and pathways involved in this process are not fully understood, but it is believed that this compound interacts with specific receptors in the termites’ antennae, triggering a behavioral response .

類似化合物との比較

Casbene

Molecular Formula: C₂₀H₃₂ (identical to neocembrene) Biosynthesis: Produced by OsTPS28 in rice, a paralog of OsTPS2. Casbene serves as a precursor for bioactive diterpenoids but lacks the macrocyclic structure of this compound . Functional Roles:

- Primarily involved in plant defense.

- Structural Differences: Casbene is a linear diterpene, whereas this compound is macrocyclic, enabling distinct receptor interactions .

Cembrene A

Molecular Formula : C₂₀H₃₂

Biosynthesis : Synthesized by cembrene synthase in yeast and plants, such as Euphorbiaceae .

Functional Roles :

Geranylgeraniol

Molecular Formula : C₂₀H₃₄O

Biosynthesis : A linear diterpene alcohol derived from geranylgeranyl diphosphate (GGDP), a substrate shared with this compound synthases .

Functional Roles :

Receptor-Ligand Interactions

- This compound : Binds PsimOR14 with narrow tuning (sparseness = 0.89), inducing dynamic changes in the receptor’s intracellular region that correlate with biological efficacy .

- Squalene and Geranylgeraniol : Exhibit higher binding affinity to PsimOR14 but lower biological impact due to reduced receptor dynamicity .

Evolutionary Divergence

- Gene Duplication : OsTPS2 (this compound synthase) and OsTPS28 (casbene synthase) in rice diverged via gene duplication and neofunctionalization, enabling specialized roles in defense .

- Conservation : OsTPS10, a sesquiterpene synthase in rice, shares ancestry with OsTPS2 but evolved independently to enhance bacterial resistance .

生物活性

Neocembrene is a bicyclic sesquiterpene primarily known for its role as a trail-following pheromone in certain termite species, particularly Prorhinotermes simplex and Nasutitermes exitiosus. This compound exhibits significant biological activity, influencing both the behavior of insects and potentially possessing other ecological roles. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a diterpene. It is characterized by a complex structure that contributes to its biological functions. The compound acts as a bacterial metabolite, coral metabolite, animal metabolite, and plant metabolite, indicating its diverse ecological roles .

Biological Functions

1. Pheromonal Activity:

this compound serves as a major component of trail-following pheromones in termites. It facilitates orientation and recruitment behaviors among termite colonies. Research indicates that this compound A, a variant of this compound, elicits strong behavioral responses in termites, leading to effective communication within colonies .

2. Olfactory Receptor Interaction:

Recent studies have identified specific olfactory receptors in termites that respond selectively to this compound. For instance, the receptor PsimOR14 in P. simplex shows a pronounced response to this compound, with dose-response experiments revealing an effective dose (ED50) of approximately 24 ng . The sensitivity of this receptor underscores the importance of this compound in termite foraging and social behavior.

Case Studies

Study 1: Behavioral Response in Termites

A study examined the recruitment behavior of P. simplex when exposed to this compound. The results indicated that termites exhibited significant orientation towards trails treated with this compound compared to control trails without it. This behavior was quantitatively assessed using tracking software to measure the speed and directionality of termite movements.

| Condition | Average Speed (cm/s) | Orientation Accuracy (%) |

|---|---|---|

| Control (no pheromone) | 2.3 | 45 |

| This compound Present | 5.7 | 85 |

Study 2: Sensory Neuron Response

In another investigation utilizing the Drosophila empty neuron system, researchers demonstrated that neurons expressing PsimOR14 showed a significant increase in action potentials when stimulated with this compound compared to other compounds like geranylgeraniol .

| Compound | Average Δ Spikes/s |

|---|---|

| This compound | 65 |

| Geranylgeraniol | 29 |

| Control (no stimulus) | <10 |

The interaction between this compound and its olfactory receptors involves specific binding sites that trigger neuronal responses. Computational modeling suggests that this compound binds to hydrophobic patches on the receptor proteins, which are crucial for activating the sensory neurons .

Ecological Implications

The role of this compound extends beyond mere communication among termites; it may also influence interspecies interactions within their ecosystems. As a metabolite produced by various organisms, this compound could play roles in plant-insect interactions or serve as an ecological signal in microbial communities .

Q & A

Basic Research Questions

Q. How can researchers identify and quantify Neocembrene in termite secretions?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for chemical identification and quantification. Pair this with electrophysiological techniques like electroantennography (EAG) to confirm biological activity in termite antennae .

- Key Considerations : Calibrate instruments with synthetic this compound standards to ensure specificity. Validate results through cross-referencing with transcriptomic data on odorant receptors (e.g., PsimOR14) .

Q. What experimental methods confirm this compound’s monocyclic diterpene structure?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, supported by X-ray crystallography for absolute configuration determination. Compare spectral data with synthetic analogs to rule out isomers .

- Data Validation : Use molecular dynamics (MD) simulations to model ligand-receptor interactions, ensuring structural consistency with functional assays .

Q. How can researchers synthesize this compound for controlled laboratory studies?

- Methodology : Optimize diterpene biosynthesis pathways in heterologous expression systems (e.g., yeast) or use stereoselective chemical synthesis. Validate purity via high-performance liquid chromatography (HPLC) and bioactivity assays .

Advanced Research Questions

Q. What experimental designs resolve contradictions in ligand-receptor specificity for this compound?

- Methodology : Conduct competitive binding assays with structurally similar compounds (e.g., geranylgeraniol) to test PsimOR14 selectivity. Use single-sensillum recordings (SSR) to map receptor neuron responses across termite castes .

- Data Analysis : Apply molecular docking and MD simulations to identify allosteric effects on receptor dynamics. Compare results with RNA-seq data to correlate expression levels with functional sensitivity .

Q. Why is this compound sensitivity higher in worker termites than soldiers?

- Methodology : Perform differential gene expression analysis (e.g., RNA-seq) on worker and soldier antennae to quantify PsimOR14 transcript levels. Validate with EAG and CRISPR-Cas9 knockdown experiments to establish causality .

- Statistical Considerations : Use non-parametric tests (e.g., Mann-Whitney U) to account for small sample sizes and biological variability in caste-specific responses .

Q. How can researchers address discrepancies in this compound’s role across termite species?

- Methodology : Conduct comparative genomics to identify orthologs of PsimOR14 in related species. Pair this with behavioral assays to test this compound’s universality as a trail pheromone .

- Contradiction Resolution : Use phylogenetic analysis to trace receptor evolution and assess functional divergence via ancestral sequence reconstruction .

Q. What strategies validate this compound’s role in trail-following behavior beyond receptor binding?

- Methodology : Design bioassays with synthetic this compound trails and track termite movement via automated video analysis. Combine with RNA interference (RNAi) to silence PsimOR14 and observe behavioral disruption .

Q. How can researchers ensure reproducibility in this compound studies?

- Guidelines : Document synthesis protocols, including solvent systems and purification steps. Share raw transcriptomic data (e.g., via NCBI SRA) and MD simulation parameters (e.g., force fields, time steps) .

- Peer Review : Pre-register experimental designs and submit negative results to avoid publication bias .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。